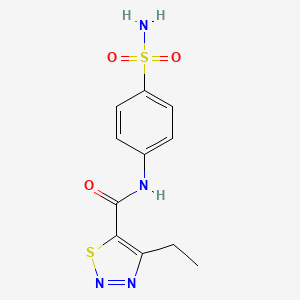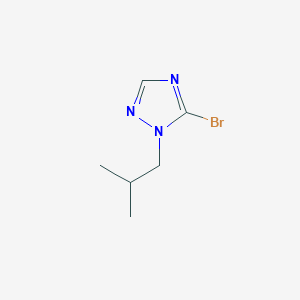
7-Ethoxy-N-(Thiazol-2-yl)benzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran and thiazole families. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiazole derivatives also exhibit diverse biological activities, such as antimicrobial, antiretroviral, and anticancer properties . The combination of these two moieties in a single compound makes 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide a promising candidate for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s mode of action is similar to that of other COX inhibitors, such as indomethacin and diclofenac .
Biochemical Pathways
By inhibiting the COX enzymes, 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever . By blocking this pathway, the compound can reduce these symptoms .
Result of Action
The inhibition of COX enzymes by 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . Therefore, the compound’s action results in anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
The thiazole ring in 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This property makes it a versatile scaffold in the design of new compounds with diverse biological activities .
Cellular Effects
These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide involves several steps:
Synthesis of Benzofuran-2-carboxylic Acid: The benzofuran core is synthesized through a series of reactions, including cyclization and functional group modifications.
Formation of Thiazole Moiety: The thiazole ring is introduced through a condensation reaction involving appropriate thiazole precursors.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced products.
Common reagents and conditions used in these reactions include palladium catalysts for C-H arylation and transamidation procedures . Major products formed from these reactions include various substituted benzofuran and thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide can be compared with other similar compounds:
Benzofuran Derivatives: Compounds like methoxsalen and amiodarone share the benzofuran core and exhibit similar biological activities.
Thiazole Derivatives: Compounds like ritonavir and abafungin share the thiazole moiety and have comparable antimicrobial and anticancer properties.
The uniqueness of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide lies in the combination of both benzofuran and thiazole moieties, which enhances its biological activity and broadens its range of applications.
Eigenschaften
IUPAC Name |
7-ethoxy-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-2-18-10-5-3-4-9-8-11(19-12(9)10)13(17)16-14-15-6-7-20-14/h3-8H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWJAJQPIDRRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2434446.png)




![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate](/img/structure/B2434454.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2434458.png)




